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Compound of Interest

Compound Name: PF-562271 hydrochloride

Cat. No.: B15543820

An In-depth Technical Guide to the Preclinical Studies of PF-562271 Hydrochloride
Introduction

PF-562271 hydrochloride is a potent, orally bioavailable, ATP-competitive, and reversible
small-molecule inhibitor of Focal Adhesion Kinase (FAK) and the related Proline-rich Tyrosine
Kinase 2 (Pyk2).[1][2] FAK is a non-receptor tyrosine kinase that plays a crucial role in
signaling pathways initiated by integrins and growth factor receptors, regulating key cellular
processes such as migration, proliferation, survival, and invasion.[1][3] Both FAK and Pyk2 are
often overexpressed and activated in a variety of human cancers, making them attractive
targets for anticancer drug development.[1][3] Preclinical studies have demonstrated the
efficacy of PF-562271 in inhibiting tumor growth and metastasis across a range of cancer
models, positioning it as a significant compound for further investigation in oncology.[4][5]

Mechanism of Action

PF-562271 functions by binding to the ATP-binding pocket of FAK and Pyk2, which prevents
the phosphorylation of the kinases and subsequently blocks their catalytic activity.[2][6] This
inhibition disrupts the downstream signaling cascades that are critical for tumor progression. A
primary event in FAK activation is autophosphorylation at the Tyrosine-397 (Y397) residue. PF-
562271 directly blocks this event in a dose-dependent manner.[4][7] By inhibiting FAK, PF-
562271 can impede integrin-mediated downstream signals, including the ERK, INK/MAPK,
and PI3K/Akt pathways, which are vital for cell migration, proliferation, and survival.[1]
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Caption: FAK signaling pathway and the inhibitory action of PF-562271.
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Preclinical In Vitro Studies
Data Presentation: Kinase and Cellular Inhibition

PF-562271 has demonstrated potent inhibitory activity against its target kinases and has

shown effects on various tumor cell lines, including those from pancreatic, prostate, and

ovarian cancers.

Parameter Target/Cell Line Value Reference
ICso (Kinase Activity) FAK (recombinant) 1.5nM [2][8]
Pyk2 (recombinant) 14 nM [2][8]
Fyn 277 nM [9]
FAK
ICso (Cell-Based i
Autophosphorylation 5nM [6][10]
Assays)
(Y397)
MV-4-11 Cell Growth 0.2766 pM [8]
SW982 Cell Growth 0.3282 uM [8]
KM12 Cell Growth 0.38557 uM [8]
FAK WT Cell
) ) 3.3 uM [8]
Proliferation
FAK-/- Cell
2.08 uM [8]

Proliferation

Effect

A431 Cell Invasion

into Collagen

Complete inhibition at
250 nM

PC3-M Cell Cycle

G1 arrest at 3.3 uM

[6]

Experimental Protocols

1. Recombinant Kinase Assay (ICso Determination)

e Objective: To determine the concentration of PF-562271 that inhibits 50% of the recombinant

FAK or Pyk2 kinase activity.
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Methodology: Purified-activated FAK kinase domain is reacted with 50 pM ATP and a
random peptide polymer substrate (e.g., p(Glu/Tyr)) in a kinase buffer (e.g., 50 mM HEPES
pH 7.5, 125 mM NaCl, 48 mM MgClz). The reaction is challenged with serially diluted
concentrations of PF-562271. Phosphorylation of the substrate is detected using an anti-
phosphotyrosine antibody followed by a horseradish peroxidase (HRP)-conjugated
secondary antibody. Absorbance is read at 450 nm after adding an HRP substrate and a stop
solution. ICso values are calculated using a Hill-Slope Model.[6][8]

. Western Blot for FAK Phosphorylation

Objective: To assess the effect of PF-562271 on FAK autophosphorylation in intact cells.

Methodology: Cancer cell lines (e.g., MPanc-96, MAD08-608) are cultured and treated with
varying concentrations of PF-562271 (e.g., 0.1 to 0.3 uM) for a specified time.[4] Cells are
then lysed, and protein extracts are separated by SDS-PAGE. Proteins are transferred to a
membrane and immunoblotted with primary antibodies specific for phosphorylated FAK (p-
FAK Y397) and total FAK. An HRP-conjugated secondary antibody is used for detection via
chemiluminescence.[4]

. Cell Proliferation Assay (e.g., SRB Assay)

Objective: To measure the effect of PF-562271 on the growth of cancer cell lines.

Methodology: Cells are seeded in 96-well plates and allowed to attach for 48 hours.[8] The
cells are then treated with various concentrations of PF-562271. After a 3-day incubation
period, cells are fixed with ice-cold trichloroacetic acid (TCA) and stained with
Sulforhodamine B (SRB) dye. The dye is solubilized, and the absorbance is read to
determine cell density, from which ICso values for growth inhibition can be calculated.[8]

. Transwell Migration and Invasion Assays

Objective: To evaluate the effect of PF-562271 on the migratory and invasive capacity of
cancer cells.

Methodology: For migration assays, cells are placed in the upper chamber of a Transwell
insert. The lower chamber contains a chemoattractant (e.g., IGF-I, collagen).[4] For invasion
assays, the insert is coated with a basement membrane matrix like Matrigel. Cells are
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treated with PF-562271. After incubation, non-migrated cells on the upper surface are
removed, and cells that have migrated/invaded to the lower surface are fixed, stained, and

counted.[4]
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Caption: A generalized workflow for in vitro preclinical testing of PF-562271.

Preclinical In Vivo Studies
Data Presentation: Antitumor Efficacy in Xenograft

Models

PF-562271 has demonstrated significant, dose-dependent tumor growth inhibition in various

subcutaneous and orthotopic animal models.
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. Dose & Tumor Growth
Tumor Model Animal Model o Reference
Schedule Inhibition (TGI)
PC-3M o 50 mg/kg, p.o.,
Athymic Mice 45% [6]
(Prostate) BID
PC3M-luc-C6 o 25 mg/kg, p.o.,
Athymic Mice 62% [51[11]
(Prostate) BID
BxPc3 o 50 mg/kg, p.o.,
] Athymic Mice 86% [6]
(Pancreatic) BID
S 25-50 mg/kg,
BT474 (Breast) Athymic Mice BID 78-94% [8]
o 25-50 mg/kg,
LoVo (Colon) Athymic Mice BID 78-94% [8]
Significant
MPanc-96 reduction in
] ] 33 mg/kg, p.o.,
(Pancreattic, Mice BID tumor growth, [4]
Orthotopic) invasion, and
metastasis
MADO08-608 o
] ) 33 mg/kg, p.o., 59% reduction in
(Pancreatic, Mice _ [4]
BID tumor size
Orthotopic)
] ) 50 mg/kg, p.o., 55% reduction in
GL261 (Glioma) C57BI/6 Mice ) [12]
Daily tumor volume
Huh7.5 o _
15 mg/kg/day Significant anti-
(Hepatocellular Nude Rats [13]

Carcinoma)

(with Sunitinib)

tumor effect

p.o. = oral administration; BID = twice daily

Experimental Protocols

1. Xenograft Tumor Model
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Objective: To assess the antitumor activity of PF-562271 in a living organism.

Methodology: Human tumor cells (e.g., PC-3M, BxPc3) are injected subcutaneously into the
flank of immunocompromised mice (e.g., athymic nude mice).[6][8] For orthotopic models,
tumor cells are implanted into the corresponding organ (e.g., pancreas).[4] Once tumors
reach a palpable size, animals are randomized into control (vehicle) and treatment groups.
PF-562271 is administered, typically by oral gavage, at specified doses and schedules (e.g.,
33 mg/kg, twice daily).[4] Tumor volume is measured regularly (e.g., with calipers or via
MRI), and animal weight is monitored to assess toxicity.[4][5] At the end of the study, tumors
are excised for further analysis.

. Pharmacodynamic (PD) Analysis

Objective: To confirm target engagement by measuring FAK phosphorylation in tumor tissue.

Methodology: Following treatment of tumor-bearing mice with PF-562271, tumors are
harvested at various time points.[14] Tumor lysates are prepared and analyzed by Western
blot or immunohistochemistry (IHC) for levels of p-FAK (Y397) relative to total FAK. This
confirms that the drug is reaching the tumor and inhibiting its target.[14]

. Immunohistochemistry (IHC)

Objective: To analyze the effects of PF-562271 on the tumor microenvironment and cell
proliferation.

Methodology: Excised tumors are fixed, paraffin-embedded, and sectioned. Tissue sections
are stained with specific antibodies to assess markers of proliferation (e.g., Ki67), apoptosis,
angiogenesis, or immune cell infiltration (e.g., F4/80 for macrophages, a-SMA for
fibroblasts).[4] The number of positive-staining cells is then quantified to determine the
biological effects of the treatment.[4]
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Caption: A standard workflow for in vivo xenograft studies of PF-562271.
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Pharmacokinetics and Combination Studies
Pharmacokinetics (PK)

Early clinical studies in patients with advanced solid tumors provided insight into the
pharmacokinetic profile of PF-562271. The drug was readily absorbed after oral administration,
with maximum serum concentrations achieved in 0.5 to 6 hours.[15] It displayed dose- and
time-dependent nonlinear pharmacokinetics, likely due to auto-inhibition of its primary
metabolizing enzyme, CYP3A.[15][16] The predicted oral bioavailability from nonclinical studies
was =>50%, with a half-life of 2 to 3 hours, supporting a twice-daily dosing schedule.[16]

Combination Therapies

Preclinical research has explored PF-562271 in combination with other anticancer agents to
enhance therapeutic efficacy.

o With Gemcitabine: In pancreatic cancer models, the combination did not significantly
improve tumor reduction compared to either drug alone, though PF-562271 uniquely
reduced tumor-associated macrophages and fibroblasts.[4]

o With Sunitinib: In a hepatocellular carcinoma model, the combination of sunitinib and PF-
562271 produced a more significant anti-tumor effect than either agent alone, impacting both
tumor growth and its ability to recover after treatment withdrawal.[8][13]

o With Temozolomide (TMZ): In glioblastoma models, TMZ treatment was found to increase
FAK/Pyk2 phosphorylation. Combining TMZ with PF-562271 reversed this effect, leading to
reduced cell viability, decreased tumor size, and increased animal survival compared to TMZ
monotherapy.[12][17]

o With BRAF/MEK Inhibitors: In BRAF-V600E mutant colorectal cancer models, combining PF-
562271 with BRAF (vemurafenib) and MEK (trametinib) inhibitors robustly blocked tumor
growth.[18]

Conclusion

The comprehensive body of preclinical data on PF-562271 hydrochloride validates its
mechanism of action as a potent inhibitor of FAK and Pyk2. In vitro studies confirm its ability to
block FAK phosphorylation and inhibit key cancer-related processes like proliferation,
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migration, and invasion. In vivo, PF-562271 demonstrates significant, dose-dependent
antitumor and anti-metastatic activity across a wide range of cancer models. Furthermore, its
potential for synergistic effects in combination therapies highlights its promise as a versatile
component in the treatment of advanced cancers. These preclinical findings have provided a
strong rationale for its continued clinical development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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